molecular formula C12H10N2O B13136316 3H-benzo[e]benzimidazol-2-ylmethanol CAS No. 4248-59-3

3H-benzo[e]benzimidazol-2-ylmethanol

Katalognummer: B13136316
CAS-Nummer: 4248-59-3
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: CRWQKDHYIRALAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-Naphtho[1,2-d]imidazol-2-yl)methanol is a heterocyclic compound that features a naphthalene ring fused to an imidazole ring, with a methanol group attached to the imidazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1H-Naphtho[1,2-d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphtho[1,2-d]imidazole-2-carboxylic acid, while substitution reactions can produce various halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

(1H-Naphtho[1,2-d]imidazol-2-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1H-Naphtho[1,2-d]imidazol-2-yl)methanol is unique due to its specific functional group, which imparts distinct chemical and biological properties. The presence of the methanol group allows for specific interactions and reactions that are not possible with its analogs .

Eigenschaften

CAS-Nummer

4248-59-3

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

3H-benzo[e]benzimidazol-2-ylmethanol

InChI

InChI=1S/C12H10N2O/c15-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)14-11/h1-6,15H,7H2,(H,13,14)

InChI-Schlüssel

CRWQKDHYIRALAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CO

Löslichkeit

>29.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.